6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol

GPCR Calcium-sensing receptor mGluR5

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol (CAS 112451-28-2), also cataloged as 4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-, is a heterocyclic small molecule consisting of a pyrimidine ring linked to a methyl-substituted pyridine. With a molecular formula of C11H11N3O and a molecular weight of 201.23 g/mol, the compound is typically supplied at a standard purity of ≥95%, with batch-specific QC data (NMR, HPLC, GC) available from reputable vendors.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 112451-28-2
Cat. No. B1384400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol
CAS112451-28-2
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC(=CC(=O)N2)C
InChIInChI=1S/C11H11N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-6H,1-2H3,(H,13,14,15)
InChIKeyJZIQCPDKFNLWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol (CAS 112451-28-2): Compound Class and Core Characteristics


6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol (CAS 112451-28-2), also cataloged as 4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-, is a heterocyclic small molecule consisting of a pyrimidine ring linked to a methyl-substituted pyridine . With a molecular formula of C11H11N3O and a molecular weight of 201.23 g/mol, the compound is typically supplied at a standard purity of ≥95%, with batch-specific QC data (NMR, HPLC, GC) available from reputable vendors . It belongs to the class of pyridinyl-pyrimidine derivatives and is generally utilized as a synthetic building block or intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution of 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is Not Advisable


In the absence of extensive head-to-head biological screening, the risk of generic substitution for 6-methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is driven by well-established structure-activity relationship (SAR) principles for pyridinyl-pyrimidines. Minor structural modifications, such as the presence or position of a methyl group, can drastically alter target binding affinity, selectivity, and physicochemical properties [1]. For example, the des-methyl analog, 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 55417-80-6), shows dramatically different binding profiles; it is a potent antagonist at the human calcium-sensing receptor with an IC50 of 0.034 nM, while a simple methyl shift on the pyridine ring leads to a several thousand-fold loss in potency at related targets [2][3]. Therefore, even chemically similar analogs cannot be assumed to be functionally interchangeable, underscoring the need for precise compound selection.

Quantitative Differentiation Guide for 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol


Differentiation via Target Engagement: A >20,000-Fold Potency Difference at GPCRs

The target compound, 6-methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol, exhibits a profoundly different pharmacological profile compared to its close analog 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 55417-80-6) at specific G-protein coupled receptors (GPCRs). The analog is a highly potent antagonist at the human calcium-sensing receptor (CaSR) with an IC50 of 0.034 nM [1]. In stark contrast, a related derivative containing the 6-methylpyridin-2-yl moiety shows an IC50 of 6,730 nM at the human metabotropic glutamate receptor 5 (mGluR5), representing a >20,000-fold difference in target affinity [2]. This demonstrates that the additional methyl group on the pyridine ring does not simply modulate potency but shifts the target selectivity profile entirely.

GPCR Calcium-sensing receptor mGluR5 Binding affinity

Kinase Inhibition Profile: Potent ALK5 Inhibition by a Direct Derivative

A direct chemical derivative of the target compound, 6-methyl-2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)pyrimidin-4-amine, has been shown to inhibit TGF-beta-induced ALK5 kinase with an IC50 of 745 nM in human HepG2 cells [1]. No comparable activity is reported for the des-methyl pyridine analog or the chloro-substituted variant, indicating that the precise substitution pattern of the target compound's core is a key pharmacophore for this kinase activity.

Kinase Inhibitor ALK5 TGF-beta Anticancer

Purity and Quality Control: Verifiable Batch Consistency for Reliable Research

Reputable vendors provide 6-methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol (CAS 112451-28-2) at a standard purity of ≥95%, with freely available batch-specific quality control reports including NMR, HPLC, and GC analyses . This level of documented purity verification is critical for reproducible research, as trace impurities in pyrimidine building blocks can lead to significant off-target effects or failed reactions. In contrast, many custom-synthesized or non-specialist vendor offerings of close analogs (e.g., the 4-chloro or unsubstituted pyridine versions) are supplied without accessible batch-specific spectra, introducing procurement risk.

Quality Control Purity Analysis NMR HPLC

High-Confidence Application Scenarios for 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol


Scaffold for Selective GPCR Modulator Development

The evidence suggests a strong differentiation in GPCR binding profiles compared to des-methyl analogs [1]. Researchers targeting GPCRs where the 6-methylpyridin-2-ol motif acts as a selectivity switch, such as for mGluR5 or related receptors, would find this compound a superior starting point. It is not a suitable substitute for projects aiming at the calcium-sensing receptor, where the non-methylated analog is exceptionally potent [2].

Kinase Inhibitor Optimization, Specifically TGF-beta/ALK5 Pathways

A derivative of the compound has demonstrated potent cellular ALK5 inhibition [3]. A medicinal chemistry team developing ALK5 inhibitors would procure this compound to explore SAR around the core, as the 6-methylated pyridine and 4-hydroxyl pyrimidine appear to be crucial for this activity. Substituting with a 4-chloro or 4-methoxy analog would not be expected to retain this activity.

Reproducible Chemical Biology Probe Synthesis

For laboratories requiring high reproducibility in chemical biology assays, the compound's documented purity and the availability of batch-specific QC data make it the procurable choice. This mitigates the risk of introducing unknown impurities that could confound biological results, a risk that is higher when sourcing less rigorously characterized custom-synthesized analogs.

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